NICKEL FORMATE
Description
Solution-Phase Synthesis Techniques
Solution-phase methods offer versatile routes for synthesizing nickel formate (B1220265), allowing for control over reaction parameters to influence crystal formation and nanostructure.
Precipitation Methods and Crystal Growth Control
Precipitation is a common solution-based technique for nickel formate synthesis. A traditional method involves the reaction of nickel carbonate or hydroxide (B78521) with formic acid in aqueous solution. ontosight.aigoogle.comacs.org Another approach utilizes the reaction between nickel sulfate (B86663) and sodium formate. google.comgoogle.com
A more refined precipitation method involves reacting an aqueous solution of nickel acetate (B1210297) with formic acid. This method is reported to yield a purer product compared to metathetical reactions and offers easier work-up due to the higher solubility of nickel acetate in water than this compound. acs.orgprimaryinfo.com The addition of ethanol (B145695) can enhance the precipitation of this compound. acs.org
Research has also explored the synthesis of metal-formate frameworks, including nickel-formate frameworks (Ni-FA), through precipitation methods. These frameworks can exhibit permanent porosity and specific adsorption properties. rsc.org
Controlling crystal growth during precipitation is essential for obtaining desired particle characteristics. Factors such as temperature, concentration, stirring rate, and the presence of additives can influence crystal size and morphology. For instance, the solubility of this compound dihydrate in water increases with temperature, as shown in the following table based on experimental data nist.gov:
| Temperature (°C) | Mass Fraction (w₁) | Molality (m₁) [mol kg⁻¹] | Solid Phase |
| 10 | 1.72 | 0.118 | Ni(CHO₂)₂•2H₂O |
| 15 | 1.86 | 0.127 | Ni(CHO₂)₂•2H₂O |
| 20 | 2.00 | 0.137 | Ni(CHO₂)₂•2H₂O |
| 25 | 2.13 | 0.146 | Ni(CHO₂)₂•2H₂O |
| 30 | 2.29 | 0.158 | Ni(CHO₂)₂•2H₂O |
| 35 | 2.46 | 0.170 | Ni(CHO₂)₂•2H₂O |
| 40 | 2.55 | 0.176 | Ni(CHO₂)₂•2H₂O |
| 45 | 2.69 | 0.186 | Ni(CHO₂)₂•2H₂O |
| 50 | 2.78 | 0.192 | Ni(CHO₂)₂•2H₂O |
| 55 | 2.89 | 0.200 | Ni(CHO₂)₂•2H₂O |
| 60 | 3.04 | 0.211 | Ni(CHO₂)₂•2H₂O |
| 65 | 3.17 | 0.220 | Ni(CHO₂)₂•2H₂O |
| 70 | 3.30 | 0.229 | Ni(CHO₂)₂•2H₂O |
| 75 | 3.48 | 0.242 | Ni(CHO₂)₂•2H₂O |
| 80 | 3.53 | 0.246 | Ni(CHO₂)₂•2H₂O |
This data highlights the temperature dependency of this compound dihydrate solubility, a critical factor in controlling precipitation and crystallization processes.
Microemulsion and Inverse Micelle Synthesis for Nanostructure Control
Microemulsion and inverse micelle techniques are valuable for synthesizing nanoparticles with controlled size and morphology by providing confined reaction environments. These methods involve the dispersion of one immiscible liquid within another, stabilized by surfactants.
Although specific examples of this compound synthesis using microemulsions or inverse micelles were not found in the provided results, these techniques are commonly employed for the synthesis of various metal and metal oxide nanoparticles. The controlled environment offered by the micelles or droplets can limit particle growth and prevent aggregation, suggesting their potential applicability for synthesizing this compound nanoparticles with narrow size distributions.
Polyol Process and Hydrazine (B178648) Hydrate (B1144303) Reduction for Nanomaterial Formation
The polyol process is a versatile method for synthesizing metal nanoparticles by reducing a metal precursor in a polyol solvent, which acts as both a solvent and a reducing agent. Hydrazine hydrate is another common reducing agent used in the synthesis of metal nanoparticles. researchgate.netjrespharm.comtandfonline.comtandfonline.com
This compound has been used as a precursor in the polyol process for the synthesis of nickel nanoparticles and nanowires. researchgate.net For instance, nickel linear nanostructures were synthesized by the reduction of this compound with hydrazine hydrate in ethylene (B1197577) glycol medium. researchgate.netresearchgate.net The type of polyol, temperature, reduction time, and this compound concentration can influence the size and morphology of the resulting nickel nanostructures. researchgate.netresearchgate.net
Research indicates that using organic solvents like ethylene glycol in the polyol process tends to produce nickel nanowires from this compound. researchgate.net In contrast, synthesizing nickel nanoparticles in an aqueous medium can offer lower reaction temperatures and fewer impurities. researchgate.net
Microwave-assisted polyol synthesis using a complex of this compound with long-chain amine ligands has been reported for preparing monodisperse face-centered cubic (fcc) nickel nanoparticles. oup.com In this method, the formate ion acts as a reducing agent for Ni²⁺, decomposing into hydrogen and carbon dioxide. oup.com The long-chain amine ligands help lower the reaction temperature. oup.com Monodisperse nickel nanoparticles with average sizes ranging from 43 to 106 nm were prepared using different alkylamines. oup.com
Hydrazine hydrate has been used as a hydrogen source in the reduction of various compounds catalyzed by supported nano nickel catalysts. tandfonline.comtandfonline.com While some studies mention the potential for interaction between nickel and formate anion when using hydrazine monoformate, hydrazine hydrate itself is used as a reducing agent to obtain the metallic form of nickel from precursors. tandfonline.comtandfonline.com
Solid-State Synthesis and Mechanochemical Activation
Solid-state synthesis involves reactions between solid precursors, often at high temperatures. Mechanochemical activation utilizes mechanical energy, such as grinding or milling, to induce chemical reactions or activate solids, potentially lowering reaction temperatures or enabling reactions that are otherwise difficult.
While direct solid-state synthesis of bulk this compound is less commonly discussed compared to solution methods, solid-state combustion has been used to synthesize nickel-alumina catalysts for CO₂ methanation using a nickel complex precursor. mdpi.com This solvent-free method involves short-time high-temperature heating. mdpi.com
Mechanochemical activation could potentially be applied to the synthesis of this compound by increasing the reactivity of solid nickel precursors (like nickel oxide or carbonate) and solid formic acid derivatives, facilitating their reaction without or with minimal solvent. However, specific research on the mechanochemical synthesis of this compound was not detailed in the provided results.
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. Sustainable synthesis of this compound would focus on using environmentally friendly reagents, minimizing waste, and employing energy-efficient processes.
The synthesis of this compound from nickel metal and formic acid at elevated temperatures (90-110 °C) with continuous agitation is described in a patent, offering a route that directly utilizes nickel metal. google.com This method avoids the generation of by-product salts that can occur in precipitation reactions involving sulfates or chlorides. google.com
Another aspect of green chemistry in the context of nickel compounds involves the development of solvent-free synthesis methods for catalysts, such as the solid-state combustion method mentioned earlier. mdpi.com
Furthermore, research into the electrochemical reduction of CO₂ to formate using nickel complexes represents a sustainable approach to producing formates, which could potentially be linked to the synthesis of this compound or utilize this compound in the catalytic system. rsc.orgrsc.org Novel nickel complexes have shown high faradaic efficiency for producing formate from CO₂. rsc.orgrsc.org
The use of hydrothermal systems with non-noble metal catalysts like cobalt-nickel alloys for the sustainable synthesis of long-chain carboxylates from formate also highlights the broader context of sustainable chemistry involving nickel and formate species. nih.govacs.org
Properties
CAS No. |
15843-27-3 |
|---|---|
Molecular Formula |
C6H13ClO2Si |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Controlled Preparation Routes for Nickel Formate
Template-Assisted Synthesis and Morphological Control (e.g., Nanowires)
While the direct template-assisted synthesis of nickel formate (B1220265) nanowires is not extensively reported, nickel formate is frequently utilized as a precursor in methods aimed at controlling the morphology of nickel-containing nanostructures, such as nanowires and nanoparticles. These approaches often involve the in situ formation of catalytically active nickel species from the decomposition or reduction of this compound, with templates or external fields guiding the resulting morphology.
One approach involves the reduction of this compound with hydrazine (B178648) hydrate (B1144303) in a polyol medium, such as ethylene (B1197577) glycol, to synthesize nickel linear nanostructures (nanowires) in the absence of surfactants or capping agents. The synthesis conditions, including temperature, reduction time, the type of polyol, and this compound concentration, play a crucial role in the morphology and size of the resulting nickel nanowires. Studies have shown that under specific conditions, nickel nanowires can grow on the surface of crystals formed by the solid intermediate of nickel with hydrazine hydrate. fishersci.iefishersci.finih.gov The nickel nanocrystallites obtained through this method exhibit a face-centered cubic phase and are wire-shaped. fishersci.iefishersci.fi Ethylene glycol is noted as having a crucial role in the formation of these nickel nanowires. fishersci.ienih.gov
Another method for achieving aligned nickel nanowires involves a template-free approach utilizing a printable nickel precursor ink containing a this compound complex. This ink undergoes thermal reduction in the presence of a magnetic field to generate metallic nickel on a substrate. The use of formate counter ions in the precursor complex contributes to a relatively low decomposition temperature and minimizes residue after decomposition. The decomposition process also releases carbon oxides and molecular hydrogen, creating a reducing atmosphere that helps prevent the oxidation of the nascent nickel. This technique allows for the production of aligned nickel nanowires over large areas using weak magnetic fields, without requiring templates or subsequent purification steps.
Solvent-Free "Explosive" Synthesis of Metal-Formate Frameworks
A notable advanced synthetic route for metal-formate frameworks (MFFs), including those based on nickel, is the solvent-free "explosive" synthesis (SFES) method. This technique offers an ultrafast and low-cost pathway to synthesize MFFs.
The SFES method has been successfully applied to synthesize nickel-formate frameworks, denoted as Ni-FA or [Ni₃(HCOO)₆] frameworks. Research has demonstrated that this method yields high-quality products characterized by permanent porosity.
Detailed studies, combining experimental techniques with computational analysis such as grand canonical Monte Carlo (GCMC) simulations, have investigated the adsorption performance of the synthesized nickel-formate frameworks. These investigations have revealed promising gas adsorption capacities, particularly for methane (B114726) capture. For instance, a methane adsorption capacity of approximately 0.80 mmol g⁻¹ (equivalent to 33.97 cm³ cm⁻³) at 1 bar and 298 K has been reported for nickel-formate frameworks synthesized via this method. Furthermore, these frameworks exhibit notable selectivity for methane over nitrogen (CH₄/N₂ selectivity), with reported values around 6.0 at 1 bar and 298 K, and even higher, up to 6-7, at 298 K and 0.5 MPa. This performance is considered superior to many other state-of-the-art porous materials.
The SFES method represents a significant advancement in the synthesis of MFFs, offering a rapid and efficient route to porous materials with potential applications in gas separation and storage.
Research Findings on Solvent-Free "Explosive" Synthesis of Nickel-Formate Frameworks
| Property | Value | Conditions | Source Index |
| Methane Adsorption Capacity | ~0.80 mmol g⁻¹ (33.97 cm³ cm⁻³) | 1 bar, 298 K | |
| CH₄/N₂ Selectivity | ~6.0 | 1 bar, 298 K | |
| CH₄/N₂ Selectivity | 6-7 | 0.5 MPa, 298 K | |
| Product Quality | Extremely high quality, permanent porosity | SFES method | |
| Synthesis Characteristics | Ultrafast, low-cost | SFES method |
Sophisticated Structural Elucidation and Coordination Chemistry of Nickel Formate
Single Crystal X-ray Diffraction Studies for Molecular and Extended Structures
Single crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline material. Studies on nickel formate (B1220265) dihydrate, Ni(HCOO)₂·2H₂O, have provided detailed information about its molecular and extended structure. iucr.orgresearchgate.netiucr.org
Polymorphism and Hydrate (B1144303)/Anhydrous Forms Analysis
Nickel formate exists in both hydrated and anhydrous forms. The dihydrate, Ni(HCOO)₂·2H₂O, is the most commonly studied crystalline form. funcmater.comdrugfuture.comwikipedia.org While the dihydrate structure is well-established, the existence of different polymorphic forms (different crystal structures for the same chemical composition) and the structural details of the anhydrous form have also been subjects of investigation. The anhydrous form is obtained by heating the dihydrate, typically between 130-140°C. drugfuture.comwikipedia.org Structural transformations during the thermal decomposition of this compound dihydrate have been studied, revealing changes in the crystalline phase upon dehydration. crystallography.netresearchgate.net
Detailed Coordination Environment of Nickel(II) Centers
A comparison of bond lengths in the current and previous refinements of Ni(HCOO)₂·2H₂O has shown similar values to related divalent first-row transition metal formates. iucr.org
Table 1. Selected Bond Lengths (Å) in Ni(HCOO)₂·2H₂O (from single-crystal data) iucr.org
| Bond | Bond Length (Å) |
| Ni1—O1 | [Data not explicitly provided in snippets for Ni1-O1 bond length, but general bond lengths are mentioned as similar to related formates] |
| Ni2—O4 | [Data not explicitly provided in snippets for Ni2-O4 bond length, but general bond lengths are mentioned as similar to related formates] |
| Ni2—O5(water) | [Data not explicitly provided in snippets for Ni2-O5 bond length, but general bond lengths are mentioned as similar to related formates] |
Note: Specific bond length values for Ni1-O1, Ni2-O4, and Ni2-O5 were not explicitly available in the provided snippets, but the source indicates that relevant bond lengths were collated and compared to previous determinations and related compounds. iucr.org
Intermolecular Interactions, Including Hydrogen Bonding Networks
Hydrogen bonding plays a significant role in consolidating the crystal packing in this compound dihydrate. iucr.orgresearchgate.netiucr.org Medium-strength O—H···O hydrogen bonds are observed between water molecules and oxygen atoms of the formate anions. iucr.orgresearchgate.netiucr.org These interactions contribute to the stability and three-dimensional framework of the crystal structure. The positions of hydrogen atoms, crucial for describing the hydrogen-bonding pattern, have been determined through modern CCD data. iucr.orgresearchgate.netiucr.org
Table 2. Hydrogen-bond Geometry (Å, °) in Ni(HCOO)₂·2H₂O iucr.org
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O—H···O | [Data not explicitly provided in snippets, but hydrogen-bond geometry is discussed] | [Data not explicitly provided in snippets] | [Data not explicitly provided in snippets] | [Data not explicitly provided in snippets] |
Note: Specific values for hydrogen-bond geometry were not explicitly available in the provided snippets, but the source indicates that this information was determined. iucr.org
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a material. ncl.ac.uk PXRD has been used to characterize this compound, particularly the dihydrate form, confirming its monoclinic crystal structure. funcmater.comwikipedia.org PXRD can distinguish between different crystalline phases or polymorphs of a compound, even if they have the same chemical composition. ncl.ac.uk This is important for confirming the specific crystalline form obtained, such as the dihydrate. PXRD has also been used in studies investigating the thermal decomposition of this compound dihydrate, observing the structural changes that occur upon heating and dehydration. crystallography.netresearchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational, electronic, and magnetic properties of this compound. Techniques such as Infrared (IR) and Raman spectroscopy can be used to identify functional groups and study the vibrational modes within the compound, providing information about the bonding and structure. researchgate.netfrontiersin.orgogu.edu.tracs.org UV-Vis spectroscopy can probe electronic transitions within the material. researchgate.netogu.edu.tr While specific detailed spectroscopic data for this compound itself were not extensively detailed in the provided snippets, these techniques are commonly applied to characterize metal organic frameworks and complexes, including those containing nickel and formate ligands. researchgate.netfrontiersin.orgogu.edu.tracs.orgresearchgate.net For example, FTIR spectroscopy has been used to emphasize the different chemical environments of functional groups due to hydrogen bonding in related nickel complexes. researchgate.netmdpi.com UV-Vis absorption spectroscopy can provide information about electronic transitions. researchgate.netfrontiersin.org
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Ligand Bonding
Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the molecular fingerprinting of this compound and for understanding the nature of ligand bonding. These techniques are sensitive to the vibrational modes of the formate anion and its interaction with the nickel cation.
Studies on nickel(II) formate and its aqueous solutions using vibrational spectroscopy have allowed for the assignment of vibrations characteristic of a formato-nickel complex. Analysis suggests the existence of the species Ni(HCO₂)⁺(HCO₂)⁻ in the solid state, indicating monodentate ligand-to-metal bonding. researchgate.net In aqueous solutions, the Raman spectrum of nickel(II) formate suggests complete dissociation into formate ions and nickel(II) hexa-aquo ions. researchgate.net
Infrared spectroscopy is particularly sensitive to variations within the carboxylate moiety, providing information on the chemical state of the ligand upon metal complexation. geologyscience.ru Changes in the energy, shape, and width of vibrational bands offer insights into the nature of metal-carboxylate interactions. geologyscience.ru For monocarboxylates like formate, limited spectral changes are observed for aqueous Ni(II) complexes, indicating weak interactions, potentially electrostatic or outer-sphere coordination, although some studies on crystalline Ni(II)-acetate solids suggest monodentate coordination. geologyscience.ru
FT-IR spectra of nickel nanoparticles synthesized using a this compound precursor at different temperatures (100, 150, 200, and 250 °C) have been reported, showing distinct vibrational features depending on the synthesis temperature and the resulting nickel species formed. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely employed to determine the elemental composition, oxidation states, and surface chemistry of materials like this compound and its decomposition products. XPS provides core-level binding energies of ejected photoelectrons, offering insights into the chemical state of atoms at or near the surface. mdpi.com
XPS measurements have been used to characterize the surface elemental composition of films derived from this compound precursors, confirming the presence of nickel oxide (NiOₓ) along with carbon and nitrogen, the latter likely originating from ligands like ethylenediamine (B42938) used in the precursor formulation. rsc.org The nitrogen content is observed to decrease with increasing annealing temperature. rsc.org
Analysis of Ni 2p core-level spectra in XPS can reveal the oxidation states of nickel. For instance, peaks at specific binding energies (e.g., 852.9, 854.5, and 855.8 eV) have been assigned to Ni⁰, Ni²⁺, and Ni³⁺ states, respectively, in nickel-based catalysts derived from nickel precursors. researchgate.net XPS has confirmed the presence of both metallic and oxidized states (Ni⁰, Ni²⁺, Ni³⁺) at the surface of pre-deposited nickel particles obtained by reducing this compound with hydrazine (B178648). researchgate.net
Studies on the thermal decomposition of nickel oxalate (B1200264) dihydrate, a related nickel carboxylate, using XPS have shown changes in surface composition, electronic structure, and chemical state as a function of temperature. acs.org This includes monitoring the O/Ni atomic ratio, binding energies, and satellite features, which are sensitive to changes in the nickel environment and oxidation state during decomposition. acs.org
XPS is a vital instrument for surface analysis in catalysis studies, offering deep insights into electronic structures and chemical composition, which are critical for understanding catalytic activity. mdpi.com It can also be used to assess catalyst stability and deactivation mechanisms. mdpi.com
X-ray Absorption Fine Structure (XAFS) for Local Atomic Structure and Oxidation State Changes (e.g., In Situ Studies)
X-ray Absorption Fine Structure (XAFS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic structure and oxidation states of specific elements within a material. XANES is sensitive to the electronic state and local symmetry, while EXAFS provides information about the distances, types, and coordination numbers of neighboring atoms. acs.org
XAFS is particularly valuable for in situ and operando studies, allowing researchers to investigate structural and oxidation state changes under reaction conditions. acs.org While direct XAFS studies specifically on this compound were not extensively detailed in the search results, the application of XAFS to nickel-containing compounds, including those derived from nickel precursors or involved in reactions where formate is an intermediate, highlights its relevance.
For example, in situ Raman, XANES, and EXAFS studies on nickel species in a MoNi₄/NF catalyst showed that nickel is first oxidized to Ni³⁺ and then reduced to a Ni²⁻δ state during an electro-catalytic reaction, demonstrating the capability of XANES to track oxidation state changes and EXAFS to reveal local structural transformations. researcher.life XANES data collected at the Ni K-edge in situ under reaction conditions have been used to evaluate the effect of other elements on the nickel oxidation state in bimetallic oxide catalysts. nih.gov
Time-resolved XANES and EXAFS at the Ni K-edge have successfully captured the kinetics of nickel redox behavior during electrochemical processes in nickel oxide bimetallic nanoparticle electrocatalysts derived from an aqueous phase synthesis. osti.gov These studies show transitions between hydroxide (B78521) and oxyhydroxide phases, with EXAFS modeling detailing the phase transition on the surface of an unchanged metallic core. osti.gov The position of the absorption edge in XANES is highly sensitive to the oxidation state of the atom and can shift by several eVs with a change in valence state. nih.gov
Electron Microscopy for Microstructural and Nanostructural Analysis (SEM, TEM, HRTEM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are essential for visualizing the microstructure and nanostructure of this compound and materials derived from it. These techniques provide information on particle size, morphology, crystallinity, and the arrangement of atoms at the nanoscale.
SEM is used to examine the surface morphology and microstructure of samples. acs.org TEM and HRTEM provide higher resolution images, allowing for the analysis of internal structure, crystal lattice planes, and nanoparticles. acs.org
Studies on nickel nanoparticles synthesized using this compound as a precursor have extensively utilized electron microscopy. SEM and TEM analyses were performed to determine the size and morphology of the resulting particles. researchgate.net HRTEM has been used to evaluate the microstructural features in core/shell structured particles. researchgate.net The morphology and crystal structures of materials derived from nickel precursors, including those potentially involving formate intermediates or decomposition products, are routinely characterized by TEM and HRTEM. mdpi.com
For instance, TEM and HRTEM images have shown the formation of dense, tiny spherical particles with specific lattice spacing corresponding to nickel alloys or oxides when nickel precursors are used in synthesis. acs.org SEM images have illustrated the granular structure of nickel-decorated mixed oxides, with aggregate sizes in the nanometer range. acs.org The influence of synthesis parameters, such as the concentration of formate, on the morphology and crystalline nature of nickel nanoparticles has been investigated using SEM. researchgate.net
Mechanistic Investigations of Thermal Decomposition and Reaction Kinetics of Nickel Formate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are widely used techniques to investigate the thermal decomposition pathways of nickel formate (B1220265) sciencemadness.orgresearchgate.netresearchgate.net. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample sciencemadness.orgresearchgate.net.
Studies using DTA-TG on nickel formate dihydrate in air show that the decomposition proceeds in two successive TG steps sciencemadness.orgresearchgate.netresearchgate.net. The first step corresponds to dehydration, and the second step is attributed to the decomposition of the anhydrous salt and oxidation to form NiO sciencemadness.orgresearchgate.net. The DTA curve typically shows an endothermic peak around 180°C due to dehydration and an exothermic peak around 240°C corresponding to the decomposition and oxidation of the anhydrous salt to form NiO sciencemadness.org.
The weight loss observed in the first step of the TG curve for this compound dihydrate in air is approximately 20%, which is close to the theoretical value for dehydration sciencemadness.org. The second step shows a weight loss of about 47%, corresponding to the decomposition of the anhydrous salt to Ni powder and oxidation of Ni to NiO sciencemadness.org.
In contrast, the decomposition of anhydrous this compound in a vacuum or a gas flow system can directly yield metallic Ni particles and gaseous species without forming a NiO intermediate cam.ac.uk. This is attributed to a self-redox reaction where the nickel atom is reduced to the metallic state while the formate ligands are oxidized to gaseous products cam.ac.uk.
Identification and Characterization of Solid and Gaseous Decomposition Products
The thermal decomposition of this compound yields both solid and gaseous products, which vary depending on the decomposition atmosphere and conditions cam.ac.ukgoogle.comresearchgate.net.
Formation of Metallic Nickel Nanoparticles
Metallic nickel nanoparticles are a key solid product of this compound decomposition, particularly in inert or reducing atmospheres cam.ac.ukresearchgate.netntu.edu.sg. This compound is considered an ideal precursor for producing finely divided metallic nickel due to its relatively low decomposition temperature (230-260 °C) and the self-redox nature of the decomposition reaction cam.ac.uk. Phase-pure nickel can be obtained at temperatures as low as 350°C by the thermal decomposition of this compound primaryinfo.com. Metallic nickel particles with sizes typically between 1 and 30 nm can be formed, and under appropriate conditions, a narrow size distribution may be obtained cam.ac.uk. The formation of small nanoparticles (e.g., <3 nm) at short calcination times and lower temperatures can occur cam.ac.uk.
Formation of Nickel Oxide (NiO) Intermediates
In the presence of air or oxygen, nickel oxide (NiO) can be formed as an intermediate or final product during the thermal decomposition of this compound sciencemadness.orgresearchgate.netacs.org. Studies have shown that the decomposition of this compound dihydrate in air leads to the formation of NiO sciencemadness.orgresearchgate.net. An in situ QXAFS study indicated that the pyrolytic decomposition of this compound dihydrate proceeds via a nickel oxide intermediate to yield finely divided metallic nickel acs.org. The final product of thermolysis of this compound dihydrate in air can be a mixture of Ni/NiO researchgate.net. The content of metallic nickel in this mixture can depend on factors such as the thickness of the decaying layer, as gaseous products can prevent the oxidation of the initially formed nickel researchgate.net.
Evolution of Gaseous Species (e.g., CO, CO2, H2)
The thermal decomposition of this compound results in the evolution of various gaseous species, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen (H₂), and water (H₂O) cam.ac.ukgoogle.comwikipedia.org. In a vacuum or gas flow system, the decomposition of this compound directly produces metallic Ni particles and gas species such as H₂, H₂O, CO, and CO₂ cam.ac.uk. Analysis of the gases evolved when anhydrous this compound is heated in a vacuum at 165-180°C indicates that the reaction mainly yields CO₂, CO, H₂, and H₂O rsc.org. The gaseous products of the thermal decomposition of this compound are reported to mainly consist of carbon dioxide, hydrogen, and carbon monoxide, with a small amount of methane (B114726) google.com.
Based on literature reports, the approximate composition of gaseous products from this compound decomposition can be presented as follows:
| Gaseous Product | Approximate Percentage |
| Carbon Dioxide (CO₂) | 62% |
| Hydrogen (H₂) | 25% |
| Carbon Monoxide (CO) | 11% |
| Methane (CH₄) | 0.6% |
Note: This table represents reported approximate values and may vary depending on specific decomposition conditions. google.com
Kinetic and Mechanistic Studies of Thermal Decomposition Processes
Kinetic and mechanistic studies of this compound thermal decomposition aim to understand the rate-determining steps and the sequence of chemical reactions involved sciencemadness.orgdoi.orgcapes.gov.br. The kinetics are significantly influenced by the disposition of reactant crystallites doi.org.
For this compound dihydrate in air, kinetic analysis of isothermal TG data suggests that the dehydration step is best described by phase boundary models, while the decomposition of the anhydrous salt follows first-order kinetics or branching nucleation models sciencemadness.orgresearchgate.net. The onset of reaction can be markedly inhomogeneous within a single sample doi.org. The kinetic characteristics are concluded to be controlled by the rate of formation of product metallic nuclei (nickel), a process that can be strongly inhibited by traces of retained water of crystallization doi.org. Nucleation is followed by relatively rapid two-dimensional growth across surfaces, with later advance of the reaction interface into the crystallite bulk doi.org.
The decomposition of anhydrous this compound in a vacuum at 165-180°C follows the Prout-Tompkins relationship under certain conditions rsc.org. The solid product (nickel) catalyzes the reaction, while the gaseous products, particularly water vapor, can have a considerable inhibiting effect, especially during the induction period and initial stages rsc.org.
Determination of Activation Energies and Pre-exponential Factors
Kinetic studies involve the determination of activation energies (Ea) and pre-exponential factors (A) for the decomposition steps google.come3s-conferences.orgresearchgate.netosti.gov. These parameters provide insights into the energy barrier of the reaction and the frequency of effective collisions e3s-conferences.orgresearchgate.net.
For the decomposition and oxidation of this compound in air to NiO, the average activation energy is reported to be about 70 kJ/mol sciencemadness.org. For the dehydration step of this compound dihydrate, calculation of the activation energy according to R₂ and R₃ models gave a value of 34.5 kJ/mol researchgate.net.
Activation energies and pre-exponential factors are typically determined by fitting experimental thermogravimetric data to various solid-state reaction models using methods like the Coats-Redfern equation or isoconversional methods e3s-conferences.orgresearchgate.netijert.org.
Here is a table summarizing some reported kinetic parameters for the thermal decomposition of this compound:
| Decomposition Step | Atmosphere | Temperature Range (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Kinetic Model | Source |
| Dehydration of Dihydrate | Air | ~180 | ~34.5 | Not specified | Phase boundary models (R₂, R₃) | researchgate.net |
| Decomposition and Oxidation of Anhydrous Salt to NiO | Air | ~240 | ~70 | Not specified | Mampel unimolecular or Prout-Tompkins (branching nuclei) | sciencemadness.org |
Note: Kinetic parameters can be highly dependent on experimental conditions and the specific model used for analysis.
Modeling of Solid-State Reaction Mechanisms (e.g., Nucleation and Growth Models)
Kinetic analysis of the isothermal thermogravimetric (TG) data for the thermal decomposition of this compound dihydrate often involves the application of various heterogeneous solid-state reaction models sciencemadness.orgresearchgate.net. For the dehydration step, phase boundary models have been found to provide the best description of the kinetics sciencemadness.orgresearchgate.net. The second step, involving the decomposition of the anhydrous salt, is often best described by the branching nucleation model sciencemadness.orgresearchgate.net.
The concept of nucleation followed by growth is frequently used in modeling solid-state decomposition reactions researchgate.netresearchgate.net. In such cases, the rate-determining step can be the nucleation process, described by models like the Mampel unimolecular law or the Avrami equation for initial random nucleation followed by overlapping growth researchgate.net. The Prout-Tompkins equation, which describes reactions controlled by the formation of branching nuclei, is another relevant model sciencemadness.orgresearchgate.net. Sigmoid-shaped fractional reaction (α) - time curves are characteristic of solid-phase nucleation and growth processes sciencemadness.orgijert.org. Comparing experimental α-time curves with theoretical expressions derived from nucleation and growth models is a common approach for identifying the geometry of interface advance sciencemadness.org.
Influence of Experimental Parameters (e.g., Atmosphere, Heating Rate, Sample Morphology)
Experimental parameters significantly influence the thermal decomposition of this compound. The surrounding atmosphere plays a crucial role; decomposition in air leads to NiO, while decomposition in a nitrogen atmosphere yields Ni metal sciencemadness.org. Heating rate is another important factor in non-isothermal studies, although isothermal kinetic measurements are generally considered more reliable as they are less susceptible to inaccuracies related to sample size and shape effects on heat flow sciencemadness.orgresearchgate.net.
The morphology of the sample also changes during thermal decomposition sciencemadness.orgresearchgate.net. Dehydration of this compound dihydrate can lead to the rounding of crystal edges and faces due to the release of water researchgate.net. The resulting nickel oxide formed by heating in air shows aggregates of small cubes, with a reduction in particle size compared to the original crystals, leading to a significant increase in the surface area of the final product researchgate.net. The distribution of sample size and shape can lead to deviations from ideal kinetic models in heterogeneous systems researchgate.net.
In Situ Characterization during Thermal Decomposition (e.g., QXAFS)
In situ characterization techniques provide valuable insights into the processes occurring during the thermal decomposition of this compound. Quick scanning X-ray absorption fine structure (QXAFS) spectroscopy has been applied to study the pyrolytic decomposition of this compound dihydrate acs.org. This technique allows for the collection of high-quality edge and extended XAFS spectra relatively quickly, enabling the monitoring of structural changes during the decomposition acs.org.
In situ QXAFS studies have confirmed a pyrolysis mechanism involving initial rapid dehydration, followed by the decomposition of the anion acs.org. These studies indicate the formation of a nickel oxide intermediate before yielding finely divided nickel metal acs.org. QXAFS data can confirm the nature of principal intermediates and final products, which may have been previously uncertain acs.org.
Catalytic Applications of Nickel Formate and Its Derived Materials
Nickel Formate (B1220265) as a Precursor for Heterogeneous Catalysts
Nickel formate is widely utilized as a precursor for the generation of heterogeneous nickel catalysts. This application leverages its thermal decomposition properties to form active nickel nanoparticles, often supported on various materials. capes.gov.bracs.orggoogle.comresearchgate.netrsc.org
In Situ Formation of Active Nickel Nanocatalysts
One of the key advantages of using this compound as a precursor is the ability to form active nickel nanoparticles in situ during the catalytic process. capes.gov.bracs.orgresearchgate.net Upon heating, this compound undergoes thermal decomposition, which can directly yield finely divided nickel metal. wikipedia.org This in situ formation can lead to the generation of highly active nickel nanoparticles with a controllable size and narrow size distribution, which are crucial for efficient catalysis. cam.ac.uk For instance, in the growth of carbon nanotubes via chemical vapor deposition (CVD), nickel nanoparticles formed by the thermal decomposition of this compound serve as the catalysts. capes.gov.brcam.ac.ukresearchgate.net These freshly formed nanoparticles have been shown to be catalytically very active, contributing to high yields of carbon nanotubes. cam.ac.ukresearchgate.net
Carbon Nanotube and Nanofiber Growth by Chemical Vapor Deposition (CVD)
This compound is an ideal catalyst precursor for the growth of carbon nanotubes (CNTs) and carbon nanofibers (CNFs) via chemical vapor deposition (CVD) processes. capes.gov.brresearchgate.netcam.ac.ukresearchgate.netnih.govgoogle.com The solution-based deposition of this compound offers advantages such as low cost, ease of operation, suitability for large-area growth, and the ability to coat substrates with complex shapes. capes.gov.brcam.ac.ukresearchgate.net During CVD, the thermal decomposition of this compound in situ produces the necessary nickel nanoparticles that catalyze the growth of carbon nanostructures from hydrocarbon precursors. cam.ac.ukresearchgate.net Studies have demonstrated the successful synthesis of various types of CNTs, including multi-walled carbon nanotubes (MWCNTs) and single-walled carbon nanotubes (SWCNTs), using this compound as the catalyst precursor. researchgate.netrsc.org The decomposition temperature of this compound plays a significant role in the formation of active nickel particles for CNT growth. cam.ac.uk For example, thermal decomposition of this compound at around 260 °C has been observed to yield nickel nanoparticles suitable for SWCNT growth. rsc.org
Hydrogenation Reactions (e.g., CO Methanation)
Nickel catalysts derived from this compound have been employed in various hydrogenation reactions. ontosight.aigoogle.comjst.go.jpsigmaaldrich.com Historically, this compound was used as a catalyst that required in situ activation for the hydrogenation of fats and oils until pre-reduced supported nickel catalysts became more widely available. aocs.org While supported nickel catalysts are now dominant in industrial hydrogenation, nickel derived from this compound can still exhibit catalytic activity. google.comaocs.org
In the context of CO methanation (CO + 3H₂ → CH₄ + H₂O) and CO₂ methanation (CO₂ + 4H₂ → CH₄ + 2H₂O), nickel-based catalysts are well-established. acs.orgunavarra.esmdpi.com The methanation of carbon oxides is crucial in processes like syngas purification and Power-to-Methane technologies. acs.orgunavarra.esmdpi.com While the direct use of this compound as the active methanation catalyst is less common than supported nickel, the decomposition of this compound can yield the active nickel species. Research on CO₂ methanation over nickel catalysts suggests that the reaction can proceed via a formate pathway, where formate species are considered important intermediates in the conversion of CO₂ to methane (B114726). researchgate.netunavarra.esmdpi.comresearchgate.net Operando infrared spectroscopy measurements have provided evidence for the presence of formate species during CO₂ methanation over nickel catalysts. unavarra.esmdpi.com
Dehydrogenation and Oxidation Reactions
Nickel and nickel-based materials can catalyze dehydrogenation and oxidation reactions. nih.govsigmaaldrich.comosti.govresearchgate.net The catalytic dehydrogenation of formic acid on nickel surfaces has been studied, where formate intermediates play a key role. osti.govacs.org This reaction can lead to the formation of H₂ and CO₂ via dehydrogenation or H₂O and CO via dehydration, depending on the reaction conditions and the nature of the nickel surface. osti.govacs.org Studies have indicated that both dehydrogenation and dehydration of formate on nickel can occur simultaneously, with the C-H bond dissociation in the formate species being a potential rate-determining step for both pathways. osti.govacs.org While the direct use of this compound as the catalyst for these reactions might be limited, its decomposition products or derived materials can exhibit activity. For example, nickel-based catalysts have been explored for the nonoxidative dehydrogenation of methanol (B129727) to methyl formate. nih.govresearchgate.net
Electrocatalysis Mediated by this compound-Derived Materials
Materials derived from this compound can also play a role in electrocatalysis, particularly in reactions relevant to energy conversion and storage. wikipedia.orgjst.go.jpsigmaaldrich.comresearchgate.netnih.govmdpi.comacs.org
Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER)
Nickel-based materials, including those potentially derived from precursors like this compound, are actively investigated as electrocatalysts for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions involved in electrochemical water splitting. rsc.orgmdpi.commdpi.comscilit.comusq.edu.auresearchgate.net Efficient and cost-effective electrocatalysts are crucial for these processes, especially in alkaline media. usq.edu.auresearchgate.net While noble metal catalysts like platinum and ruthenium dioxide are highly active, the development of earth-abundant alternatives like nickel-based materials is essential for large-scale applications. usq.edu.auresearchgate.net
Nickel-based electrocatalysts, such as nickel alloys, oxides, and hydroxides, have shown promise for both OER and HER. usq.edu.auresearchgate.net Although the direct electrocatalysis by this compound itself in these reactions is not typically the focus, materials synthesized using this compound as a precursor could potentially be explored for their electrocatalytic properties in OER and HER. For instance, studies on nickel selenides have shown their efficiency as electrocatalysts for coupled formate and hydrogen production through methanol oxidation reaction, which can replace the OER at the anode. mdpi.comscilit.comnih.govsciltp.com This highlights the broader context of nickel's role in electrocatalytic processes related to hydrogen generation and the oxidation of organic molecules. Furthermore, nickel-iron layered double hydroxides (NiFe-LDH) and other nickel-iron based materials, which could potentially be synthesized using nickel precursors, are known to be highly active OER electrocatalysts in alkaline solutions. usq.edu.ausciltp.com The development of nickel-based electrodes as catalysts for HER in alkaline media is also an active area of research, with various nickel materials demonstrating catalytic activity. researchgate.net
CO₂ Reduction and Methanol Oxidation Reactions
Nickel-based materials, including those derived from this compound, have shown promise as electrocatalysts for both CO₂ reduction and methanol oxidation reactions. The electrocatalytic reduction of CO₂ can yield valuable products such as formate (HCOO⁻) researchgate.net. While various metal catalysts exist for this conversion, many are toxic or expensive noble metals. Environmentally friendly and low-cost NiZn alloy catalysts have been developed for CO₂ electroreduction to formate, exhibiting a Faradaic efficiency (FE) of 36 ± 0.7% at −0.9 V vs. RHE and notable stability researchgate.net. The mechanism for CO₂ reduction to formate using nickel complexes can involve the transfer of a hydride from a Ni(II)-hydride species to the carbon center of CO₂, bypassing the conventional CO₂ insertion into a metal-hydride bond chemrxiv.orgacs.org. This direct hydride transfer is facilitated by the sufficient hydricity of the Ni(II)-hydride chemrxiv.orgacs.org.
In the context of methanol oxidation reactions (MOR), nickel-based electrocatalysts are being explored as a promising alternative to the sluggish oxygen evolution reaction (OER) at the anode in electrochemical water splitting, as MOR can accelerate hydrogen evolution and produce valuable formate mdpi.com. Nickel selenides, for instance, have emerged as efficient and cost-effective electrocatalysts for coupled hydrogen evolution reaction (HER) and MOR systems, yielding formate as a product mdpi.com. Studies have shown that nickel hydroxide (B78521) nanoparticles can mediate the heterogeneous catalytic oxidation of methanol in alkaline solutions, where Ni(II) is oxidized to NiOOH, which then reacts with methanol to regenerate Ni(OH)₂ and produce formate scielo.org.za. The Ni³⁺ species formed during electrochemical oxidation are believed to be the active sites for methanol oxidation rsc.org. Nickel-iron diselenide nanorods have demonstrated enhanced MOR activity, with Fe doping influencing the electronic structure and improving catalytic performance mdpi.com. An equal Ni/Fe ratio in nickel hydroxide and iron oxyhydroxide heterostructures has shown excellent catalytic activity and a high Faradaic efficiency of 98.5% for formate production sciltp.com.
Role of Electronic Structure and Doping in Electrocatalytic Performance
Tuning the electronic structure of nickel-based catalysts through strategies such as doping is a powerful method to enhance their electrocatalytic performance acs.orgsciopen.comustc.edu.cn. The introduction of heteroatoms or the formation of alloys can modify the electronic properties, influencing charge transfer, adsorption behavior of intermediates, and reaction kinetics mdpi.comacs.org.
For example, in nickel selenides, Fe doping introduces additional electronic states near the Fermi level, enhancing charge transfer and transport properties and influencing the electronic structure of neighboring Ni sites, leading to improved catalytic performance in MOR mdpi.com. Similarly, Co doping in NiSe has been shown to influence the MOR onset potential and catalytic activity mdpi.com. Density functional theory (DFT) calculations have provided insights into how Co doping facilitates the transformation of Ni(OH)₂ to hypervalent Ni(Co)OOH at a lower potential, enhancing methanol adsorption and charge transfer mdpi.com.
In NiZn alloy catalysts for CO₂ reduction to formate, the modulated valence electron structure, positioned between that of Zn and Ni metals, results in a favorable pathway for formate formation while suppressing hydrogen evolution and CO production researchgate.net. This highlights how tailoring the electronic structure through alloying can significantly impact the selectivity of the electrocatalytic process researchgate.net.
Doping can also enhance the intrinsic activity of catalysts by inducing lattice dislocations and local electron redistribution, which alters the adsorption and desorption behavior of reaction intermediates, thereby optimizing catalytic performance mdpi.com. While doping can be beneficial, excessive doping can sometimes inhibit catalytic activity due to agglomeration and hindered mobility of electrocatalysts acs.org.
Photocatalytic Applications for Energy Conversion and Environmental Remediation
Photocatalysis, utilizing light energy to drive chemical reactions, is a promising technology for both energy conversion and environmental remediation researchgate.netoaepublish.comacs.org. This compound has been explored as a precursor for synthesizing nickel-doped photocatalysts with enhanced performance under visible light.
Visible Light Absorption and Charge Separation Enhancement
A key challenge for many semiconductor photocatalysts, such as graphitic carbon nitride (g-C₃N₄), is their limited visible light absorption and high rate of electron-hole recombination researchgate.netrsc.orgrsc.org. Metal doping, including doping with nickel derived from this compound, is an effective strategy to address these limitations researchgate.netrsc.orgrsc.org.
In situ Ni-doping of g-C₃N₄ nanosheets using this compound has been shown to enhance and expand visible light absorption, narrow the band gap, and suppress charge recombination researchgate.netrsc.orgrsc.org. The incorporation of Ni species modulates the electronic structure, and the positions of the valence and conduction bands can be tuned by Ni-doping researchgate.netrsc.orgrsc.org. This tuning of the electronic structure and improved charge separation are crucial for enhancing photocatalytic activity under visible light irradiation researchgate.netrsc.orgrsc.orgmdpi.com.
The formation of heterojunctions with nickel compounds can also enhance charge separation. For instance, in NiO/TiO₂ systems, the band gaps are narrowed, extending photoactivity into the visible region, and the NiO species can act as a mediator for electron transfer, improving charge separation researchgate.net.
Dye Degradation and Hydrogen Evolution
Nickel-based photocatalysts, often derived from nickel compounds like this compound, have demonstrated efficacy in the degradation of organic dyes and the production of hydrogen.
Ni-doped g-C₃N₄ synthesized using this compound has shown superior photocatalytic activity in dye degradation under visible light compared to pure g-C₃N₄ researchgate.netrsc.orgrsc.org. For example, a Ni-doped g-C₃N₄ sample with an appropriate doping concentration exhibited a rate constant approximately 10 times greater than bare g-C₃N₄ for the degradation of methyl orange researchgate.netrsc.orgrsc.org. Nickel ferrite (B1171679) nanoparticles have also been studied for the photocatalytic ozonation and degradation of textile dyes under visible light scielo.brresearchgate.netmdpi.com.
In photocatalytic hydrogen evolution, nickel compounds and complexes serve as catalysts or co-catalysts. Nickel oxide nanoparticles have been shown to catalyze photochemical hydrogen evolution from water in the presence of a sacrificial electron donor nih.gov. Nanocrystals of NiO exhibited improved photocatalytic activity for hydrogen evolution compared to bulk NiO nih.gov. Nickel sulfide (B99878) (NiS) has been used as a cocatalyst in composite photocatalysts to enhance hydrogen production rates due to effective charge separation mdpi.com. Homogeneous photocatalytic hydrogen evolution systems have also been developed using nickel(II)-salen complexes as catalysts, achieving notable turnover numbers ucl.ac.uk.
Table 1 summarizes some reported photocatalytic activities of nickel-based materials in dye degradation and hydrogen evolution.
| Catalyst Material | Application | Conditions | Performance Metric | Value | Source |
| Ni-doped g-C₃N₄ | Dye Degradation | Visible light, Methyl orange | Rate constant (relative to bare g-C₃N₄) | ~10 times greater | researchgate.netrsc.orgrsc.org |
| Ni-doped g-C₃N₄ | Hydrogen Evolution | Visible light | Hydrogen evolution rate | Up to 155.71 μmol g⁻¹ h⁻¹ | researchgate.netrsc.orgrsc.org |
| NiFe₂O₄/TiO₂ nanofibers | Dye Degradation | Visible light, Congo red | Degradation efficiency | 87% in 30 min | scielo.br |
| NiFe₂O₄ nanoparticle | Dye Degradation | Photocatalytic ozonation, Textile dyes | Effective catalyst | Degradation observed | researchgate.net |
| Ni₀.₅Zn₀.₅Fe₂O₄@polyaniline/BiOCl | Dye Degradation | Visible light, Methyl orange | Degradation efficiency | Almost completely within 60 min | rsc.org |
| NiₓCu(1-x)Fe₂O₄ | Dye Degradation | Photocatalysis, Methylene blue, Rhodamine B | Degradation observed | Up to ~55% (RhB), ~40% (MB) at pH 10 | mdpi.com |
| NiO nanocrystals | Hydrogen Evolution | Aqueous methanol, UV-Vis light | Hydrogen evolution rate | 0.8 μmol H₂ h⁻¹ (NiO), 4.5 μmol H₂ h⁻¹ (NiO-Pt) | nih.gov |
| 2%NiS/20%g-C₃N₄/SrTiO₃ | Hydrogen Evolution | UV-visible light | Hydrogen production rate (relative) | 32.8 times pure g-C₃N₄ | mdpi.com |
| Ni(II)-salen complex | Hydrogen Evolution | Homogeneous photocatalysis, Visible light, TEA | TON | 362 in 5.5 h | ucl.ac.uk |
Homogeneous Catalysis with this compound Complexes
While the search results primarily focused on heterogeneous catalytic applications and the use of this compound as a precursor for derived materials, there is some information regarding homogeneous nickel catalysis, particularly in the context of CO₂ reduction and hydrogenation reactions.
This compound itself, or this compound complexes, can be involved as intermediates or active species in homogeneous catalytic cycles. For instance, a this compound intermediate has been implicated in the mechanism of CO₂ reduction with a borane (B79455) catalyzed by a nickel hydride complex nih.govresearchgate.net. An air-stable this compound complex has also been reported to catalyze this reaction nih.govresearchgate.net.
Well-defined nickel complexes, including nickel hydride and this compound complexes, modified by ligands such as PCP-pincer ligands, have demonstrated catalytic activity in the decomposition of formic acid to hydrogen and the hydrogenation of bicarbonate researchgate.net. These complexes can achieve significant turnover numbers researchgate.net.
The homogeneous insertion of CO₂ into a nickel hydride complex to generate formate provides insight into the role of hydrogen as an active hydride form in the hydrogenation of CO₂ mdpi.com. DFT computations have been used to investigate the mechanism of CO₂ insertion into square planar transition metal hydride complexes, including nickel hydride, highlighting the stepwise pathway involving a metal-(H)-formate intermediate mdpi.com. The charge of the nickel atom in the complex can be a dominant factor influencing the CO₂ insertion activity mdpi.com.
Homogeneous nickel catalysts bearing phosphine (B1218219) or N-heterocyclic carbene ligands have also been identified as promising for the hydrogenation of CO₂ to formate acs.org.
Advanced Materials Science Applications Derived from Nickel Formate
Fabrication of Nickel-Based Nanomaterials
Nickel formate (B1220265) has been identified as an ideal precursor for the formation of nickel nanoparticles with controllable size and narrow size distribution. cam.ac.uk The thermal decomposition of nickel formate can produce catalytically active nickel nanoparticles. cam.ac.uk This precursor method offers advantages such as low cost, good stability in air, ease of operation, and suitability for coating substrates with complex shapes. cam.ac.uk
Controlled Synthesis of Nickel Nanoparticles (FCC vs. HCP phases)
The crystal structure of nickel nanoparticles synthesized from this compound can be influenced by the synthesis conditions. While the equilibrium bulk phase of unalloyed nickel is face-centered cubic (FCC), the hexagonal close-packed (HCP) structure is considered a metastable phase. tandfonline.com Studies have shown that using different nickel precursors can lead to the formation of distinct nickel phases. For instance, hexagonal close-packed (HCP) Ni has been reported to be obtained from this compound, while face-centered cubic (FCC) nickel was achieved from nickel acetate (B1210297) in a reflux protocol. ingentaconnect.com The concentration of the nickel precursor can also influence the resulting crystal structure, with low concentrations favoring the HCP phase and higher concentrations leading to a mixture of HCP and FCC structures. tandfonline.comtandfonline.com
Synthesis of Nickel Oxide Nanostructures
This compound can also serve as a precursor for the synthesis of nickel oxide (NiO) nanostructures. ontosight.ai The thermal decomposition of this compound dihydrate can proceed via a nickel oxide intermediate, ultimately yielding finely divided nickel metal. acs.org However, by controlling the decomposition conditions, NiO nanoparticles can be obtained. There is considerable literature precedent for the decomposition of this compound to form both Ni and NiO. rsc.org Diamine complexation with this compound has been shown to lower the thermal requirement for decomposition, enabling the formation of NiOₓ at lower temperatures. rsc.org For example, NiOₓ thin films have been fabricated by spin coating a solution containing a this compound–ethylenediamine (B42938) complex followed by thermal annealing in air at temperatures as low as 250 °C. rsc.org
Nanowires and Other 1D/2D Architectures
This compound has been employed as a catalyst precursor for the surface-bound growth of carbon nanotubes (CNTs), which are one-dimensional (1D) nanostructures. cam.ac.ukresearchgate.netcapes.gov.br This solution-based method for depositing the nickel catalyst offers benefits such as low cost, ease of operation, and suitability for large-area growth and coating substrates with complex shapes. cam.ac.ukresearchgate.netcapes.gov.br The thermal decomposition of this compound in situ during the CVD or PECVD growth process leads to the formation of the active nickel nanoparticles necessary for CNT growth. cam.ac.ukresearchgate.net While the search results primarily highlight CNT growth, the ability of this compound to yield well-dispersed nanoparticles suggests its potential in the formation of other 1D and 2D nickel-based nanostructures through controlled synthesis routes.
Thin Film Deposition Technologies
This compound is a valuable precursor in the deposition of nickel-containing thin films, particularly through chemical vapor deposition techniques. americanelements.com Organometallic compounds like this compound are useful precursor materials with applications in thin film deposition for various industries. americanelements.com
Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD
This compound serves as an ideal catalyst precursor for surface-bound thermal and plasma-enhanced CVD (PECVD) growth, specifically demonstrated for carbon nanotubes. cam.ac.ukresearchgate.netcapes.gov.br In a CVD-based process, the catalyst and its preparation are crucial as growth occurs at the interface of the catalyst and the vapor. cam.ac.uk The decomposition of this compound tends to produce nickel nanoparticles with a narrow size distribution, which are catalytically active for CVD processes. cam.ac.uk PECVD is a type of CVD that utilizes plasma to enhance reaction rates, allowing deposition at lower temperatures, which is important in semiconductor manufacturing. wikipedia.org The this compound route facilitates the growth of randomly distributed and vertically aligned carbon nanotubes on flat surfaces using both CVD and PECVD. cam.ac.uk The solution-based deposition of the this compound precursor makes this method suitable for coating substrates with complex shapes and structures. cam.ac.ukcapes.gov.br
Atomic Layer Deposition (ALD) using this compound as Precursor
While specific details on the direct use of this compound as a precursor in traditional thermal ALD for NiO thin films are not extensively detailed in the provided search results, the concept of using nickel-containing compounds for ALD of NiO is established. Various precursors like Nickelocene (NiCp₂) with O₃, nickel ethylcyclopentadienyl (Ni(EtCp)₂) with O₃, and nickel(II) 1-dimethylamino-2methyl-2-propanolate (Ni(dmamp)₂) with H₂O have been reported for thermal ALD of NiO thin films researchgate.net. These processes typically involve self-limited growth within a specific temperature window, resulting in conformal and stoichiometric films researchgate.net.
An alternative approach involving this compound is seen in atomic layer etching (ALE) processes. In one such method for etching nickel thin films, an oxygen plasma is used to convert the metallic Ni layer into NiO, followed by reaction with formic acid vapor. This reaction forms this compound [Ni(COOH)₂], which is then removed, enabling the etching process. This cyclic process demonstrates the potential for this compound formation as an intermediate in atomic-scale manipulation of nickel-containing materials escholarship.org, escholarship.org. Density Functional Theory (DFT) simulations have been employed to study the stability and structure of the gas-phase nickel di-formate complex [Ni(HCOO)₂] in the context of these etching processes, identifying the bidentate planar structure as the most stable configuration escholarship.org.
Spin Coating and Solution-Based Film Growth
This compound has been successfully utilized in solution-based processing techniques such as spin coating for the fabrication of nickel oxide (NiOₓ) thin films. Complexing this compound dihydrate with ethylenediamine in a solution of ethylene (B1197577) glycol and water allows for the creation of an ink suitable for spin coating rsc.org, rsc.org. This method offers a straightforward approach to produce conformal NiOₓ thin films with a limited number of processing steps rsc.org, rsc.org. Thermal annealing in air following spin coating is used to decompose the precursor and form the NiOₓ film rsc.org, rsc.org. The annealing temperature influences the properties of the resulting films; increasing the temperature from 150 °C to above 250 °C, combined with O₂-plasma treatment, can lead to amorphous thin films with increased conductivity and altered surface properties rsc.org.
Research has shown that diamine complexation with this compound can lower the thermal decomposition temperature required for NiOₓ formation rsc.org, rsc.org. For instance, this compound dihydrate complexed with ethylenediamine has been shown to form NiOₓ at temperatures around 250 °C, compared to higher temperatures needed for other precursors like nickel acetate tetrahydrate complexed with methanolamine (275 °C) or nickel nitrate (B79036) hexahydrate with monoethanolamine (500 °C) rsc.org.
This compound has also been explored in the context of forming copper-nickel alloy films via metal-organic deposition (MOD) and spin coating. A process involving copper formate tetrahydrate and nickel acetate tetrahydrate, along with ethanolamine (B43304) as a complexing agent, is used to prepare an ink for spin coating aip.org. While this specific example uses nickel acetate, another comparable configuration mentioned involves copper particles enclosed by a nickel shell using this compound and 1-amino-2-propanol as precursors in a MOD-based process aip.org. This highlights the potential of this compound in creating alloy films through solution-based methods.
Spray Pyrolysis for NiO Thin Films
This compound is recognized as one of the major precursors used for the deposition of NiO thin films via chemical spray pyrolysis researchgate.net, researchgate.net, daneshyari.com. This technique is favored for its simplicity, low cost, and potential for mass production researchgate.net. Other common precursors for spray pyrolysis of NiO films include nickel chloride, nickel acetate, nickel nitrate, nickel hydroxide (B78521), and nickel sulfate (B86663) researchgate.net, researchgate.net, daneshyari.com.
Spray pyrolysis typically involves spraying a precursor solution onto a heated substrate, where the precursor decomposes to form the desired thin film researchgate.net. The properties of the resulting NiO thin films, such as their structural, morphological, optical, and electrical characteristics, can be influenced by parameters such as the precursor solution concentration, substrate temperature, and annealing conditions researchgate.net, shahucollegelatur.org.in. For instance, pure NiO thin films with a cubic phase can be achieved using nickel chloride and nickel nitrate precursors under specific experimental conditions (substrate temperature 350°C, precursor concentration 0.2–0.3M) researchgate.net. While the specific conditions for using this compound in spray pyrolysis for optimal NiO film properties are not detailed in these results, its inclusion as a major precursor indicates its viability for this deposition technique.
Magnetic Materials and Spintronics Research
This compound plays a role in the synthesis of magnetic nickel-containing materials, which are relevant to spintronics research and the development of magnetic devices escholarship.org. The ability to control the size, shape, and composition of these materials is crucial for tuning their magnetic properties mathnet.ru.
Synthesis of Magnetic Nickel Nanostructures
This compound has been used as a precursor for the synthesis of magnetic nickel nanostructures, including nanoparticles and nanowires acs.org, oup.com, researchgate.net, google.com. Thermal decomposition of this compound is a known method for producing finely divided nickel metal nanoparticles researchgate.net, google.com. For example, nanoparticles with an average size of about 40 nm have been synthesized through the thermal decomposition of this compound arxiv.org.
Microwave-assisted synthesis using this compound dihydrate as a precursor has yielded different nanosized materials, including Ni/NiO composites, metallic Ni, or NiO, depending on the specific conditions acs.org, core.ac.uk. In one study, this compound behaved oppositely to nickel acetate, yielding metallic nickel that progressively oxidized in air to form a NiO shell acs.org.
This compound has also been employed in the synthesis of nickel nanowires. Template-free methods combined with chemical reduction have been used, where this compound is reduced in a polyol medium researchgate.net. The presence of an external magnetic field during synthesis can influence the morphology, leading to self-aligned metallic nickel nanowires researchgate.net.
Complexes of this compound with long-chain amine ligands have been used in microwave-assisted synthesis to produce monodisperse face-centered cubic (fcc) Ni nanoparticles with controlled sizes ranging from 43 to 106 nm oup.com. In this process, the formate ion acts as a reducing agent for the Ni²⁺ ion oup.com.
Superparamagnetic and Ferromagnetic Behavior
The magnetic properties of nickel nanostructures synthesized using this compound precursors can exhibit superparamagnetic and ferromagnetic behavior, depending on factors such as particle size, morphology, and composition acs.org, researchgate.net, scispace.com.
Nanosized Ni/NiO materials obtained from this compound through microwave-assisted synthesis have shown ferromagnetic behavior acs.org, core.ac.uk. In these materials, the formate precursor can lead to a structure where metallic Ni forms the core and NiO forms the shell, which exhibits ferromagnetic properties acs.org.
Superparamagnetic behavior is typically observed in sufficiently small magnetic nanoparticles, where thermal energy is sufficient to overcome the magnetic anisotropy energy barrier, leading to rapid fluctuations of the magnetic moment researchgate.net. While the search results indicate that Ni/NiO composites from this compound show ferromagnetic behavior acs.org, other studies on nickel nanoparticles have demonstrated superparamagnetic properties, particularly for smaller particle sizes researchgate.net, scispace.com. For instance, Ni(core)@NiO(shell) nanoparticles synthesized through pyrolysis have shown superparamagnetic behavior researchgate.net. The transition between superparamagnetic and ferromagnetic behavior is size-dependent, with a blocking temperature (Tʙ) below which the particles exhibit ferromagnetic ordering researchgate.net.
Nickel carbide (Ni₃C) nanoparticles, synthesized by the thermal decomposition of this compound, have been shown to exhibit weak ferromagnetism, spin-glass, and paramagnetic properties arxiv.org. The weak ferromagnetism observed in Ni₃C nanoparticles, which is theoretically predicted to be nonmagnetic, has been attributed to the presence of crystal defects arxiv.org.
Gas Sensing and Sensor Technologies
While the direct application of this compound in gas sensing technologies is not explicitly detailed in the provided search results, related nickel compounds and derived materials are explored for this purpose. Metal-organic frameworks (MOFs), which can be synthesized using metal ions and organic ligands like formate, are a class of materials investigated for gas sensing due to their porous structure and tunable properties. Although the searches did not yield specific examples of this compound MOFs for gas sensing, MOFs in general have potential in this area mdpi.com. The thermal decomposition of this compound can yield nickel or nickel oxide nanoparticles wikipedia.org, and nickel oxide (NiO) is a p-type semiconductor that has been studied for gas sensing applications.
Battery and Energy Storage Applications
This compound and materials derived from it have shown promise in battery and energy storage applications, particularly as anode materials and electrocatalysts.
This compound frameworks have been explored as electrode materials for lithium-ion batteries (LIBs). However, pristine this compound can suffer from significant capacity fading mdpi.com. To address this, composite materials incorporating conductive additives like reduced graphene oxide (rGO) or carbon nanotubes (CNTs) have been developed. A composite of a nickel-based one-dimensional metal-organic framework built from fumarate (B1241708) ligands (related to formate) and rGO demonstrated improved cycling stability and high reversible capacities exceeding 800 mAh g⁻¹ for anode applications in LIBs. mdpi.com. The enhanced performance is attributed to the improved electrical conductivity provided by the rGO sheets mdpi.com. Similarly, CNT composites of this compound have shown enhanced lithium storage, with capacities over 900 mAh g⁻¹ mdpi.comrsc.org. The incorporation of CNTs creates an effective 3D conductive network within the material, leading to significantly enhanced electrochemical activity compared to the pristine framework rsc.org.
Nickel compounds, some of which can be derived from this compound precursors, are also investigated as electrocatalysts in energy storage and conversion systems. Nickel oxide (NiO), obtainable from the thermal decomposition of this compound wikipedia.org, is a component in nickel-iron (Edison) batteries and nickel-cadmium rechargeable batteries fishersci.fi. NiO combined with carbon nanotubes (NiO/CNTs) has been studied as a potential cathode catalyst for the oxygen reduction reaction (ORR) in microbial fuel cells fishersci.fi.
Furthermore, nickel selenides have emerged as efficient and cost-effective electrocatalysts for the methanol (B129727) oxidation reaction (MOR), which can be coupled with the hydrogen evolution reaction (HER) for the simultaneous production of formate and hydrogen mdpi.comscilit.com. This has significant industrial potential mdpi.com. Nickel-based electrocatalysts, when combined with earth-abundant elements, can effectively accelerate MOR mdpi.com. Studies on nickel selenides highlight their rich compositional diversity, tunable electronic structures, and superior conductivity as advantages for electrocatalytic MOR performance mdpi.comscilit.com. For instance, a nickel selenide-based catalyst achieved a low overpotential and small Tafel slope in MOR, indicating favorable reaction kinetics mdpi.com.
This compound itself has been used as a precursor in the synthesis of other nickel-containing materials for energy applications. For example, this compound and graphene oxide have been used as precursors to prepare Ni/NiO synergistic nanoparticles anchored on rGO for use as electrocatalysts with efficient oxygen evolution performance researchgate.net.
Theoretical and Computational Studies of Nickel Formate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of materials and molecules. For nickel formate (B1220265) systems, DFT calculations have been instrumental in understanding electronic distribution, bonding, reaction pathways, and interactions with surfaces. researchgate.netacs.orgmit.eduosti.govchemrxiv.orgacs.orgresearchgate.netsci-hub.seresearchgate.netmdpi.comnih.govresearchgate.netarxiv.orgacs.orgrsc.orgacs.orgosf.ioacs.orgscience.gov
Electronic Structure and Bonding Analysis
DFT calculations provide detailed information about the electronic structure and chemical bonding within nickel formate and its interactions with other species or surfaces. These calculations can reveal how electron density is distributed, the nature of the bonds formed (e.g., covalent, ionic, or metallic), and the energy levels of molecular orbitals. researchgate.net Understanding the electronic structure is crucial for predicting reactivity and stability. For instance, studies on nickel complexes involved in formate oxidation have used DFT to analyze the electronic configuration of nickel centers and their role in catalytic cycles. acs.orgresearchgate.netnih.gov The contribution of metal d-orbitals in electroactive orbitals has been investigated using DFT for nickel complexes. acs.org For nickel single-atom catalysts, DFT based on crystal-field theory has been used to understand the significance of d-orbital electronic configurations for selectivity and activity in CO2 reduction reactions. rsc.org
Reaction Mechanisms and Energy Barriers (e.g., Formate Oxidation, CO2 Activation)
DFT is extensively used to map out reaction pathways and calculate the energy barriers for various chemical transformations involving nickel and formate species. This includes investigating reactions like formate oxidation and the activation of CO2.
Studies on the electrocatalytic oxidation of formate by nickel complexes have employed DFT to elucidate the reaction mechanism and identify the rate-determining step. acs.orgresearchgate.net These calculations can reveal intermediate species, such as Ni(II)-H intermediates, and the energy profiles of different reaction steps. acs.orgresearchgate.net
DFT has also been applied to study the formation of formate from CO2 hydrogenation on nickel surfaces, such as Ni(111). researchgate.netmit.edu These studies investigate the adsorption of CO2 and hydrogen, the formation of formate intermediates (HCOO), and subsequent hydrogenation steps. researchgate.netmit.edusci-hub.semdpi.com DFT calculations can determine the relative favorability of different intermediates, such as formate versus carboxyl (HOCO), and the activation barriers for their formation and further reactions. mit.edusci-hub.seresearchgate.net For example, on Ni(111), the hydrogenation to formate is found to be more favorable than to carboxyl. mit.edu The formate pathway is considered a key mechanism in CO2 methanation over various nickel catalysts, and DFT calculations have helped to understand the formation and evolution of adsorbed species in this pathway. sci-hub.semdpi.com
DFT studies have also explored the activation of CO2 on nickel surfaces, which can lead to formate formation or other products. researchgate.netmit.eduresearchgate.net The interaction of CO2 with nickel surfaces, including doped surfaces, has been investigated to understand how surface modifications can influence the activation barrier for formate formation. researchgate.net
Adsorption Phenomena on Nickel Surfaces
The adsorption of formate and related species on nickel surfaces is a critical aspect studied using DFT. These calculations provide insights into the preferred adsorption sites, geometries, and adsorption energies. acs.orgosti.govacs.orgresearchgate.net
DFT studies have examined the dissociative adsorption of formic acid on nickel oxide surfaces, like NiO(111), to understand the formation and structure of adsorbed formate. acs.orgosti.gov Calculations can predict the stability of different adsorption geometries, such as bridging-type configurations. acs.orgosti.gov
The adsorption of formate on metallic nickel surfaces, such as Ni(111), has also been investigated. researchgate.netmit.edu These studies are relevant to understanding catalytic processes where formate is an intermediate. researchgate.netmit.edusci-hub.semdpi.comresearchgate.net DFT can help determine how formate interacts with the nickel surface and how its adsorption is affected by the presence of other adsorbates or surface modifications. researchgate.netresearchgate.net
DFT calculations have also been used to study the adsorption of other molecules, like CO2 and hydrogen, on nickel surfaces, which are precursors to formate formation. researchgate.netmit.eduresearchgate.netresearchgate.net
Lattice Dynamics and Vibrational Frequency Predictions
DFT can be used to calculate the vibrational properties of materials, including lattice dynamics and predicting vibrational frequencies. This is valuable for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectroscopy. researchgate.netarxiv.orgacs.orgosf.ioscience.gov
For this compound systems, particularly metal-formate frameworks (MOFs), DFT calculations have been employed to study their vibrational properties. researchgate.netacs.org These studies can help assign observed vibrational modes to specific molecular motions within the framework, including the internal modes of formate ions and the lattice vibrations involving metal ions and organic linkers. researchgate.netacs.org Comparing calculated frequencies with experimental spectra helps validate theoretical models and provides a deeper understanding of the material's structure and dynamics. researchgate.netacs.org
DFT studies on the lattice dynamics of nickel itself have also been conducted, which can be relevant for understanding the behavior of nickel surfaces interacting with formate. arxiv.orgosf.io
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. While less frequently cited in the provided search results specifically for bulk this compound, MD simulations are valuable for understanding dynamic processes on nickel surfaces relevant to formate chemistry, such as diffusion, reactions at finite temperatures, and interactions in complex environments. suffolk.edunih.govresearchgate.netacs.org
Reactive MD simulations using force fields like ReaxFF have been employed to investigate the reaction behavior of molecules, such as CO2 and hydrocarbons, on nickel surfaces. suffolk.edunih.govresearchgate.netacs.org Although the search results did not provide specific MD studies focused solely on the dynamic behavior of this compound itself, MD is a suitable technique for exploring the dynamics of formate species on nickel surfaces, including adsorption, diffusion, and reaction pathways over time. suffolk.edunih.govresearchgate.netacs.org
Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Performance
Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena in porous materials and on surfaces under specific temperature and pressure conditions. cam.ac.uknih.govscm.comtsinghua.edu.cnsemanticscholar.org GCMC simulations operate in the grand canonical ensemble, where the chemical potential, volume, and temperature are held constant, allowing for the simulation of adsorption isotherms. scm.comtsinghua.edu.cn
GCMC simulations have been applied to study the adsorption performance of metal-formate frameworks, including nickel-formate frameworks (Ni-FA), for gas capture applications. cam.ac.uknih.gov These simulations can predict the amount of gas adsorbed at different pressures and temperatures, providing insights into the material's capacity and selectivity for specific gases, such as methane (B114726) (CH4) and nitrogen (N2). cam.ac.uknih.gov
For a synthesized nickel-formate framework, GCMC simulations were used to analyze its adsorption performance, revealing good CH4 adsorption capacity and prominent selectivity over N2. cam.ac.uknih.gov This demonstrates the utility of GCMC in evaluating the potential of this compound-based materials for gas separation and storage. cam.ac.uknih.gov
GCMC simulations involve moves such as particle displacement, creation, and deletion to reach equilibrium adsorption configurations. scm.comtsinghua.edu.cn The results from GCMC simulations can be compared with experimental adsorption isotherms to validate the computational models. scm.com
Ab Initio Calculations for Fundamental Electronic and Structural Properties
Ab initio calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometric arrangement, and properties of materials. These methods solve the many-electron Schrödinger equation from first principles, without resorting to empirical parameters. mdpi.com For this compound systems, ab initio calculations can provide detailed information about bond lengths, bond angles, charge distribution, and energy landscapes.
Studies employing DFT have been utilized to investigate nickel-containing systems relevant to formate chemistry, such as the electrocatalytic oxidation of formate by nickel complexes. These calculations have helped elucidate reaction mechanisms, identify intermediates, and determine rate-determining steps. For instance, DFT studies on certain nickel complexes have indicated that a decarboxylation step is the rate-determining step in the electrocatalytic oxidation of formate, involving a Ni(II)-H intermediate. researchgate.net, acs.org The role of supporting ligands, such as pendant amines, in facilitating deprotonation steps has also been explored through these computational methods. researchgate.net, acs.org
Furthermore, ab initio calculations have been applied to study the interaction of molecules like water and carbon monoxide with nickel surfaces, which are relevant in processes involving formate intermediates, such as hydrocarbon gasification and the water-gas shift reaction. diva-portal.org, These studies can determine adsorption energies, dissociation barriers, and the influence of co-adsorbed species on reaction pathways. diva-portal.org,
While direct ab initio studies specifically focused on the fundamental electronic and structural properties of the this compound crystal itself (Ni(HCOO)₂) were not extensively found in the search results, the application of these methods to related nickel complexes and formate-involved reactions highlights their potential for providing fundamental insights into this compound systems. For example, DFT has been used to study the adsorption and dissociation of nickel-containing complexes on surfaces, providing structural and electronic details of the interactions. acs.org
Machine Learning Approaches in Material Discovery and Property Prediction
Machine learning (ML) techniques are increasingly being integrated with computational chemistry to accelerate the discovery and design of new materials and predict their properties. acs.org, nih.gov, researchgate.net, acs.org By learning from existing data, ML models can identify complex relationships between material structure, composition, and properties, enabling rapid screening of large chemical spaces. acs.org, nih.gov, researchgate.net
In the context of this compound and related nickel compounds, ML approaches can be applied to various tasks, such as predicting catalytic activity, optimizing synthesis conditions, or identifying promising structures for specific applications. While specific examples of ML being used directly on this compound for material discovery were not prominently featured in the search results, the application of ML to nickel-based catalysts and related chemical processes demonstrates the relevance of this approach.
For instance, ML models, including Random Forest, Decision Tree, and XGBoost, have been employed to analyze the impact of reaction parameters and forecast the quantities of produced hydrogen in photocatalytic systems involving nickel-doped graphitic carbon nitride, where this compound was used as a doping source. researchgate.net These models showed strong predictive performance with high R² values, indicating their reliability in correlating synthesis parameters with catalytic outcomes. researchgate.net
ML has also been used in conjunction with computational methods, such as DFT, to screen potential nickel catalysts for reactions like the reductive cleavage of aryl C-O bonds. acs.org By training ML models on computational data, researchers can rapidly estimate the activity of a vast number of prospective catalysts, significantly accelerating the catalyst discovery process. acs.org
The general applicability of ML in materials science, including predicting electronic band structures, catalytic activity, and selectivity, suggests that these techniques hold significant promise for future studies on this compound systems. nih.gov The combination of ML with computational chemistry methods allows for the exploration of complex chemical spaces and the identification of novel materials with desired properties. acs.org
Environmental Behavior and Remediation Applications Excluding Toxicity/safety
Environmental Fate and Transport Mechanisms
The environmental fate and transport of nickel compounds, including nickel formate (B1220265), are influenced by various factors such as pH, redox potential, ionic strength, and interactions with environmental substrates. mdpi.com In natural waters, nickel can exist in both particulate and dissolved forms. mdpi.com The mobility of nickel in the environment is higher in acidic, organic-rich soils, which can potentially lead to groundwater contamination. mdpi.com In sediments and suspended solids, nickel is primarily distributed among organic materials, precipitated and co-precipitated particle coatings, and crystalline particles. mdpi.com
Understanding the fate and transport of contaminants like nickel formate in fractured rock environments is complex and depends on the interplay between the physical and chemical properties of the contaminant, the rock characteristics, and the hydrology of fracture flow. itrcweb.org As contaminants move through the subsurface, they undergo physical, chemical, and biological processes that can disperse, transform, or degrade them. itrcweb.org
Adsorption and Interaction with Environmental Substrates
Nickel ions, originating from compounds like this compound, can interact with and sorb onto various environmental substrates. This includes natural mineral forms and secondary precipitates such as ferric iron oxy-hydroxides or hydroxysulfates, which often form within fractures or underground mine voids due to oxidation or infiltration. itrcweb.org The extent of sorption onto these surfaces is dependent on factors such as pH and redox state. itrcweb.org Retardation through sorption can be a significant factor in the fate and transport of trace metals at sites impacted by mining, industrial activities, or where mixed organic contaminants are present. itrcweb.org
Studies on the adsorption of formate species on nickel oxide surfaces, such as NiO(111), provide insights into potential interactions. Formic acid can dissociatively adsorb on NiO(111) to form adsorbed formate (HCOOad) and surface hydroxyls (-OH). osti.gov These adsorbed species have been found to be stable under certain conditions but can undergo further reactions. osti.gov The enthalpy of dissociative adsorption of formic acid on NiO(111) has been measured, indicating a decrease in the differential heat of adsorption with increasing formic acid coverage. osti.gov Formate is considered an important intermediate in oxidation and steam reforming reactions of organic molecules over catalysts. osti.gov
Application in Environmental Catalysis (e.g., Pollutant Degradation)
Nickel compounds, while this compound itself may serve as a precursor, are relevant in the field of environmental catalysis, particularly in the degradation of pollutants. Environmental catalysis focuses on using catalytic processes to mitigate environmental issues, such as reducing pollutants and converting harmful substances into less harmful products. catalysis.blog
Nickel-based materials, including nickel sulfides (NiS), have shown promise as photocatalysts for the degradation of organic contaminants like dyes. rsc.orgjwent.net Photocatalysis utilizes light energy to drive redox reactions that decompose pollutants. rsc.orgjwent.net NiS nanocomposites, for instance, have been investigated for their enhanced photocatalytic performance in degrading pollutants. rsc.org The efficiency of such catalysts can be influenced by factors like particle size, with smaller particles often exhibiting higher catalytic efficiency due to larger surface areas and more active sites. jwent.net
Metal-organic frameworks (MOFs) containing nickel have also been explored as catalysts for pollution remediation. rsc.org These materials offer large surface areas, tunable porosity, and functional diversity, enabling selective adsorption and catalytic degradation of various pollutants, including heavy metals and organic compounds. rsc.org
Potential for Bioremediation and Phytoremediation of Nickel-Containing Waste
Bioremediation and phytoremediation are environmentally friendly approaches that can be applied to address nickel contamination, including that originating from nickel-containing waste. Bioremediation involves using microorganisms like bacteria, algae, and fungi to degrade or transform hazardous compounds. dokumen.pub Phytoremediation, on the other hand, utilizes plants to reduce or inactivate contaminants in the environment. plos.orgmdpi.com
Phytoremediation is considered a cost-effective and eco-friendly technology for the removal of heavy metals like nickel from soil without significantly disturbing soil fertility and biodiversity. plos.org Certain plant species, known as hyperaccumulators, can absorb large quantities of nickel and accumulate it in their tissues. plos.orgembrapa.br For example, some quinoa lines have demonstrated the ability to accumulate nickel in their leaves and shoots, with translocation from roots to shoots increasing with higher soil nickel concentrations. plos.org Research has identified native plant species with hyperaccumulation potential that could be used for phytoremediation of nickel-contaminated soils, including those in mining regions. embrapa.br
Microbial bioremediation can also play a role in treating nickel-containing wastewaters. Biologically active filters utilizing bacterial biofilms have shown efficiency in removing dissolved nickel from industrial wastewater, such as rinsing water from electroless nickel plating. researchgate.net In such systems, metabolizing bacteria are crucial, and the increase in pH driven by microbial activity can promote the desolubilization of nickel. researchgate.net
Resource Recovery and Recycling from this compound Solutions
While the direct recovery and recycling specifically from this compound solutions are not extensively detailed in the provided context, the broader topic of resource recovery and recycling of nickel from various waste streams is relevant. Nickel is a valuable metal, and its recovery from industrial wastes is important for both economic and environmental reasons. researchgate.net
Nickel can be recovered from spent solutions and various wastes, including spent batteries, catalysts, and electronic waste, using methods such as hydrometallurgical approaches. researchgate.netchalmers.se Electrodialysis coupled with advanced oxidation techniques has been explored for the efficient recovery of nickel and phosphorus from spent nickel-plating solutions. mdpi.com This process can involve removing undesirable ions and then recovering valuable resources through precipitation. mdpi.com
Recycling of nickel is a significant contributor to sustainability, as nickel can be recycled infinitely without loss of quality. nickelinstitute.orgnickelinstitute.org A substantial percentage of nickel in consumer products is recycled, re-entering the economy in various forms, such as stainless steel. nickelinstitute.org Efforts are ongoing to increase nickel recycling rates and minimize the amount that ends up in landfills. nickelinstitute.org Recovering nickel from waste streams aligns with the principles of a circular economy, aiming to minimize resource input and waste generation. nickelinstitute.org
Emerging Research Frontiers and Future Perspectives on Nickel Formate Chemistry
Design and Synthesis of Multifunctional Hybrid Materials
Research into nickel formate (B1220265) extends to the design and synthesis of multifunctional hybrid materials, leveraging its inorganic component and the versatility of formate ligands to create structures with tailored properties. One area of focus is the creation of layered hybrid perovskite crystals. By combining dense inorganic metal coordination layers with organic interlayers, researchers can synthesize materials exhibiting a wide range of physical properties, including antiferromagnetism and ferroelectricity. aip.org Ammonium nickel formate, with the formula [NH₄Cl]₂[Ni(HCOO)₂(NH₃)₂], represents a newly developed 2D hybrid material in this class, offering insights into potentially multiferroic materials. aip.org Studies on this compound have revealed transitions between paramagnetic and antiferromagnetic states, alongside strong anisotropic dielectric responses. aip.org
Metal-organic frameworks (MOFs) based on this compound also represent a significant frontier. The framework [Ni₃(HCOO)₆] has been synthesized and explored for applications such as supercapacitors. researchgate.net The precursors used in the synthesis of these MOFs play a crucial role in their crystallization, influencing ultra-micropore volume, surface area, and pore size, which in turn affects properties like separation selectivity. researchgate.net For instance, a layered nickel-based MOF synthesized via a microwave method demonstrated promising electrochemical properties as an electrode material for supercapacitors, exhibiting high specific capacitance, rate capability, and cycling stability. researchgate.net
Development of Novel "Bottom-Up" and "Top-Down" Synthesis Routes with Enhanced Control
The synthesis of this compound-based materials is evolving with the development of novel "bottom-up" and "top-down" approaches aimed at achieving enhanced control over material properties, particularly at the nanoscale. The "bottom-up" approach involves building materials from atoms or molecules, offering better control over size and shape distribution compared to some "top-down" methods. metu.edu.trnanografi.com
This compound has been utilized as a precursor in the synthesis of nickel nanoparticles and nanowires. For example, nickel nanowires have been synthesized by the reduction of this compound in a polyol medium, such as ethylene (B1197577) glycol, without the need for surfactants or capping agents to direct growth. researchgate.net This method allows for the formation of wire-shaped nickel nanocrystallites with a face-centered cubic phase. researchgate.net The synthesis conditions, including temperature, reduction time, and this compound concentration, influence the resulting products. researchgate.net
In the context of carbon nanotube (CNT) growth, this compound serves as a convenient catalyst precursor for surface-bound thermal and plasma-enhanced chemical vapor deposition (CVD). researchgate.netcam.ac.uk Its stability in air and low cost make it an attractive alternative to less stable metal colloids. researchgate.net The thermal decomposition of this compound in situ during the CNT growth process facilitates the formation of active nickel nanoparticles. researchgate.netcam.ac.uk
Advanced In Situ/Operando Characterization for Reaction Mechanism Elucidation
Understanding the intricate mechanisms of reactions involving this compound and its derived materials is crucial for optimizing their performance. This necessitates the use of advanced in situ and operando characterization techniques that can probe structural and chemical changes in real-time under relevant reaction conditions. rsc.orgacs.orgmdpi.com
Techniques such as in situ X-ray diffraction (XRD), Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, and diffuse reflection infrared Fourier transform spectroscopy (DRIFTS) are powerful tools for this purpose. rsc.org These methods allow researchers to monitor changes in crystal structure, local atomic environment, and adsorbed species during catalytic processes or material transformations. For instance, in situ studies combined with techniques like EXAFS can provide structural insights into the sorption mechanisms in metal-organic frameworks like DUT-8(Ni), a nickel-based MOF. rsc.org
Operando techniques are particularly valuable for studying catalytic systems, providing insights into the dynamic behavior of active sites and reaction intermediates. rsc.orgacs.org For example, operando characterization has been applied to study nickel-based single-atom catalysts (SACs) for electrochemical CO₂ conversion, helping to understand the relationship between structure and performance. rsc.orgresearchgate.net These studies can involve techniques like operando X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) to track changes in the nickel oxidation state and coordination environment during the reaction. researchgate.net
Scalability and Industrial Implementation Potential of this compound-Based Technologies
The transition of this compound-based research from laboratory-scale synthesis to industrial implementation requires addressing challenges related to scalability, cost-effectiveness, and process efficiency. The potential for large-scale application is being explored in various domains, particularly in catalysis and materials production.
The use of this compound as a precursor for nickel nanoparticles in applications like conductive inks or catalysts benefits from its commercial availability and relatively low cost. researchgate.netcam.ac.uk Developing scalable synthesis routes for these nanoparticles, such as ultrasonic spray pyrolysis, is a step towards industrial viability. cam.ac.uk
In the context of sustainable chemical production, processes involving nickel-based catalysts for reactions like the electrochemical oxidation of methanol (B129727) to formate are being investigated for their industrial potential. rsc.orgnih.gov While traditional methods for producing chemicals like formic acid can be energy-intensive, electrochemical approaches offer a sustainable alternative. rsc.org Research on efficient nickel-based electrocatalysts, such as Pt-decorated Ni(OH)₂, has shown promise in achieving lower overpotentials and high formate faradaic efficiency, which are critical factors for industrial adoption. rsc.org Economic analysis of such processes, indicating profitability within a few years of operation, further supports their potential for large-scale implementation and integration into a low-carbon economy. rsc.org
Furthermore, the enzymatic conversion of industrial off-gases into valuable chemicals like formate, potentially utilizing nickel-containing enzymes or bio-inspired catalysts, is an emerging area with significant industrial potential for decarbonization. springernature.comresearchgate.net Demonstrations at a 10 L-scale immobilized enzyme reactor at a steel mill highlight the feasibility and potential for scaling up such bio-inspired processes. researchgate.net
Interdisciplinary Research Integrating this compound with Quantum Materials, Soft Matter, and Bio-Inspired Systems
This compound chemistry is increasingly intersecting with other scientific disciplines, leading to interdisciplinary research frontiers.
The integration with Quantum Materials explores the potential of nickel-containing compounds in quantum information science and advanced electronic materials. While research on nickelate superconductors is challenging, the discovery of superconductivity in doped infinite-layer nickelates has spurred interest in nickel's role in quantum phenomena. nus.edu.sg Although not directly involving this compound in its typical form, this area of research on nickel-based quantum materials may indirectly benefit from advancements in nickel chemistry and synthesis techniques, potentially including novel precursors. Molecular systems containing nickel ions are also being investigated as candidates for qubits, the fundamental units of quantum information systems, particularly for quantum sensing applications requiring optical readout of spin. acs.org
In the realm of Soft Matter , this compound and its derivatives can play a role in the synthesis and properties of soft materials and hybrid systems. Research groups focusing on soft matter physics utilize advanced techniques to study the nucleation and growth of complex materials, including those potentially incorporating nickel compounds. lmu.de While specific examples directly linking this compound to soft matter in the search results are limited, the use of solution-based synthesis methods for this compound-derived nanoparticles and their potential for surface functionalization suggests possibilities for integration with polymers, lipids, and other soft matter systems for applications in areas like catalysis, sensing, or drug delivery. The synthesis of nickel nanowires in a polyol medium, a type of soft solvent system, exemplifies this intersection. researchgate.net
The intersection with Bio-Inspired Systems is a particularly active area. Nature provides inspiration for designing catalysts and materials, and nickel is a key metal in several biological processes and enzymes, such as hydrogenases and carbon monoxide dehydrogenases. researchgate.netacs.orgsolhycat.com Researchers are developing bio-inspired nickel complexes that mimic the active sites of these enzymes for applications like the electroreduction of carbon dioxide (CO₂) to formate. researchgate.netacs.org These bio-inspired catalysts aim to achieve efficient and selective CO₂ conversion under mild conditions, drawing lessons from biological catalytic pathways. researchgate.netacs.orgmdpi.com Computational studies, such as density functional theory (DFT) calculations, are employed to understand the reaction mechanisms and design improved bio-inspired nickel catalysts for CO₂ hydrogenation to products like formic acid. mdpi.com
Data Tables
Here are some interactive data tables based on the information found in the search results:
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | Ni(HCOO)₂ wikipedia.org |
| Molar Mass | 148.73 g/mol wikipedia.org |
| Appearance | Green Solid wikipedia.org |
| Odor | Odourless wikipedia.org |
| Density | 2.154 g/cm³ wikipedia.org |
| Melting Point | 130–140°C (Decomposition) wikipedia.org |
| Boiling Point | 180–200°C (Decomposition) wikipedia.org |
| Solubility in Water | Slightly soluble in cold water wikipedia.org |
| Crystal Structure | Monoclinic wikipedia.org |
Table 2: Antiferromagnetic Ordering Temperatures of Metal-Formate Frameworks
| Compound | Metal | Néel Temperature (TN) | Reference |
| [NH₃C₂H₄OH]₂[M(CHO₂)₄] (M=Co) | Co | 7.0 K | nih.gov |
| [NH₃C₂H₄OH]₂[M(CHO₂)₄] (M=Ni) | Ni | 4.6 K | nih.gov |
| [NH₃C₂H₄OH]₂[M(CHO₂)₄] (M=Mn) | Mn | 8.0 K | nih.gov |
| [NH₃C₃H₆OH][M(CHO₂₃)(H₂O)] (M=Co) | Co | 7.0 K | nih.gov |
| [NH₃C₃H₆OH][M(CHO₂₃)(H₂O)] (M=Mn) | Mn | 9.2 K | nih.gov |
Table 3: Photocatalytic Performance of Ni-doped g-C₃N₄
| Catalyst | Application | Rate Constant (Dye Degradation) | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |
| Pure g-C₃N₄ | Dye Degradation | 1x | - | researchgate.net |
| Ni-doped g-C₃N₄ | Dye Degradation | ~10x (vs pure) | - | researchgate.net |
| Pure g-C₃N₄ | Hydrogen Evolution | - | 1x | researchgate.net |
| Ni-doped g-C₃N₄ | Hydrogen Evolution | - | ~1.6x (vs pure) | researchgate.net |
Q & A
Q. How can synthesis of this compound be optimized for enhanced catalytic performance while minimizing environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
